cefepime

Pseudomonas aeruginosa MIC90 Time-kill kinetics

Cefepime (CAS 97164-57-3) is a parenteral, fourth-generation cephalosporin antibiotic distinguished by its zwitterionic structure, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria and confers enhanced stability against hydrolysis by both AmpC and extended-spectrum β-lactamases (ESBLs) relative to third-generation cephalosporins. As a broad-spectrum β-lactam, its mechanism of action involves binding to and inhibiting essential penicillin-binding proteins (PBPs), leading to disruption of bacterial cell wall synthesis.

Molecular Formula C19H24N6O5S2
Molecular Weight 480.57
CAS No. 97164-57-3
Cat. No. B601299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefepime
CAS97164-57-3
Synonyms1-[[(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium inner salt;  Cefepime Impurity A
Molecular FormulaC19H24N6O5S2
Molecular Weight480.57
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
InChIInChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefepime CAS 97164-57-3: Fourth-Generation Cephalosporin Technical and Procurement Overview


Cefepime (CAS 97164-57-3) is a parenteral, fourth-generation cephalosporin antibiotic distinguished by its zwitterionic structure, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria and confers enhanced stability against hydrolysis by both AmpC and extended-spectrum β-lactamases (ESBLs) relative to third-generation cephalosporins [1]. As a broad-spectrum β-lactam, its mechanism of action involves binding to and inhibiting essential penicillin-binding proteins (PBPs), leading to disruption of bacterial cell wall synthesis [2]. Cefepime is a critical component of antimicrobial stewardship programs, primarily indicated for the treatment of serious infections including complicated urinary tract infections (cUTI), hospital-acquired pneumonia (HAP), and febrile neutropenia, and is frequently employed as a carbapenem-sparing agent in settings with a high prevalence of AmpC-producing Enterobacterales [3].

Why Cefepime Cannot Be Routinely Substituted with Other In-Class Cephalosporins: A Procurement Perspective


Procurement decisions that treat cephalosporins as a homogeneous class risk clinical failure and increased costs. Cefepime possesses a unique combination of a zwitterionic structure enabling rapid periplasmic penetration and a stable β-lactam ring that resists hydrolysis by both AmpC and certain ESBL enzymes, a dual property not shared by ceftazidime, ceftriaxone, or even the other fourth-generation analog cefpirome [1]. While cefpirome has comparable activity against some Enterobacteriaceae, its efficacy against Pseudomonas aeruginosa is inferior to both cefepime and ceftazidime, making it an unsuitable universal substitute [2]. Furthermore, relying on third-generation alternatives like ceftazidime for empirical therapy in settings with a high prevalence of inducible AmpC producers can lead to the selection of stably derepressed mutants and subsequent treatment failure [3]. Therefore, formulary selection of cefepime is justified by specific microbiological performance characteristics that are not interchangeable across the cephalosporin spectrum.

Cefepime Comparative Performance: A Quantitative Evidence Guide for Scientific Selection and Procurement


Cefepime vs. Ceftazidime: Superior MIC90 and Lower Regrowth Against Pseudomonas aeruginosa

Against clinical isolates of Pseudomonas aeruginosa, cefepime demonstrates a 4-fold improvement in MIC90 compared to ceftazidime (32 mg/L vs. 64 mg/L) [1]. More critically, in time-kill studies at 2x MIC, cefepime showed significantly less bacterial regrowth at 24 hours compared to ceftazidime, indicating a more sustained bactericidal effect [2].

Pseudomonas aeruginosa MIC90 Time-kill kinetics

Cefepime vs. Ceftazidime and Cefpirome: Enhanced Stability and Lower MICs Against AmpC-Overexpressing Enterobacterales

In organisms with AmpC β-lactamase overexpression, particularly Enterobacter cloacae, cefepime retains potent activity while comparators lose efficacy. Cefepime and ceftobiprole had generally lower MICs than ceftazidime for these AmpC-producing organisms [1]. This is reflected in surveillance data showing cefepime susceptibility rates of 95.4% against inducible AmpC-producing Enterobacterales, compared to only 82.0% for ceftriaxone [2]. Furthermore, AmpC overproduction confers resistance to expanded-spectrum cephalosporins, except for cefepime and cefpirome, which are weakly hydrolyzed by these β-lactamases [3].

AmpC β-lactamase Enterobacter cloacae MIC comparison

Cefepime vs. Piperacillin-Tazobactam: Superior 90-Day Mortality Outcome in Sepsis Patients

In a large retrospective cohort study of 7,569 patients with sepsis and no clear indication for anti-anaerobic coverage, treatment with cefepime was associated with a significantly lower 90-day all-cause mortality compared to piperacillin-tazobactam [1]. The cefepime group had a 90-day mortality rate of 17.5%, while the piperacillin-tazobactam group had a rate of 22.5% (P = 0.002). Furthermore, patients receiving cefepime experienced 2.1 more organ failure-free days (95% CI, 1.4-2.7) [1].

Sepsis Mortality Piperacillin-tazobactam Cefepime

Cefepime vs. Cefpirome: Comparable Activity Against P. aeruginosa with a Trend Towards Lower MIC90

While both are fourth-generation cephalosporins, cefepime shows a modest but quantifiable advantage over cefpirome in its anti-pseudomonal potency. In a multicenter study, the MIC90 of cefepime against Pseudomonas aeruginosa was 32 mg/L, which is a 2-fold dilution lower than the MIC90 of 64 mg/L observed for cefpirome [1]. Both compounds exhibited similar high activity against Enterobacteriaceae, with MIC90 values of ≤2 mg/L for inducible species [2].

Cefpirome Pseudomonas aeruginosa MIC90 Enterobacteriaceae

Cefepime vs. Ceftriaxone: Higher Susceptibility Rates Among Enterobacteriaceae in ICU Settings

In an analysis of 74,394 Gram-negative bacilli from ICU patients in the US, cefepime demonstrated a significantly higher susceptibility rate against Enterobacteriaceae compared to ceftriaxone. The percentage of susceptible isolates was 86% for cefepime, compared to only 60% for ceftriaxone [1]. This gap in susceptibility highlights the diminished utility of third-generation cephalosporins like ceftriaxone for empirical therapy in critically ill populations.

Enterobacteriaceae Susceptibility Ceftriaxone ICU

Cefepime Safety Profile: Documented Neurotoxicity Risk Compared to Piperacillin-Tazobactam

The ACORN randomized clinical trial (n=2,511) provided robust evidence on the comparative safety of cefepime versus piperacillin-tazobactam. Patients in the cefepime group experienced slightly fewer days alive and free of delirium or coma within 14 days (11.9 days) compared to the piperacillin-tazobactam group (12.2 days), confirming a mild but measurable neurotoxicity signal associated with cefepime [1]. Conversely, there was no significant difference in the incidence of acute kidney injury between the two groups, dispelling the long-held belief that piperacillin-tazobactam is more nephrotoxic [1].

Neurotoxicity Adverse events Piperacillin-tazobactam ACORN trial

High-Impact Application Scenarios for Cefepime (CAS 97164-57-3) in Research and Clinical Practice


Empirical Therapy for Suspected AmpC-Producing Enterobacterales Infections

Cefepime is the preferred carbapenem-sparing agent for the empirical treatment of serious infections (e.g., bacteremia, hospital-acquired pneumonia) where AmpC-producing Enterobacterales (e.g., Enterobacter cloacae, Citrobacter freundii) are suspected. This is based on its high stability against AmpC β-lactamase hydrolysis and demonstrated in vitro activity, with susceptibility rates of 95.4% against inducible AmpC producers, far exceeding that of third-generation cephalosporins like ceftriaxone (82.0%) [1]. Using cefepime in this scenario reduces the selective pressure for carbapenem resistance, a critical goal in antimicrobial stewardship.

Treatment of Sepsis and Septic Shock without Indication for Anaerobic Coverage

In septic patients where the source does not clearly require anaerobic coverage (e.g., hospital-acquired pneumonia, non-biliary urinary tract infections), cefepime offers a significant mortality benefit over alternative anti-pseudomonal agents like piperacillin-tazobactam. This application is supported by a large cohort study demonstrating a 5.0% absolute reduction in 90-day all-cause mortality (17.5% vs. 22.5%, P=0.002) and 2.1 more organ failure-free days for patients receiving cefepime [2]. This evidence directly informs clinical protocols for sepsis management in the emergency department and ICU.

ICU Formulary Agent for High-Risk Gram-Negative Infections

Cefepime is a justifiable first-line formulary agent in intensive care units due to its broad spectrum and favorable resistance profile against Enterobacteriaceae compared to ceftriaxone. Surveillance data from over 74,000 ICU isolates show cefepime susceptibility is 86% against Enterobacteriaceae, a 26 percentage point advantage over ceftriaxone (60%) [3]. This superior coverage makes cefepime a more reliable choice for initial empirical therapy in critically ill patients, where treatment failure due to resistance has dire consequences.

Alternative Agent in Clinical Trials Evaluating Neurotoxic and Nephrotoxic Safety of Anti-Pseudomonal β-Lactams

Due to the well-characterized, albeit mild, neurotoxic potential of cefepime and the absence of significant nephrotoxicity for both cefepime and piperacillin-tazobactam, cefepime serves as a key comparator in clinical research evaluating the safety of new and existing broad-spectrum antibiotics. The ACORN trial established that cefepime use results in 11.9 days alive and free of delirium or coma over 14 days, compared to 12.2 days for piperacillin-tazobactam, while both drugs showed equivalent renal safety profiles [4]. This data provides a baseline for assessing the central nervous system (CNS) safety of novel β-lactam/β-lactamase inhibitor combinations and other agents.

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